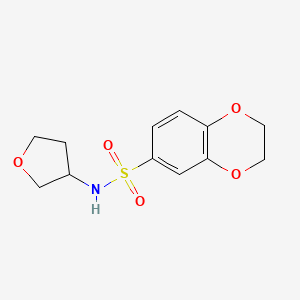

N-(Oxolan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Oxolan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as OBDS, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of sulfonamide compounds, which are widely used in medicine due to their antibacterial, antifungal, and diuretic properties. OBDS has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In

Scientific Research Applications

Synthesis and Characterization

Sulfonamides, including those related to N-(Oxolan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, have been extensively synthesized and characterized, revealing their potential for various therapeutic applications. For instance, the synthesis of sulfonamides bearing a 1,4-benzodioxin ring demonstrated notable antibacterial potential, hinting at their use as therapeutic agents for inflammatory ailments (Abbasi et al., 2017). Another study focused on the synthesis of sulfonamide derivatives to explore their diuretic and antihypertensive agents, underscoring the versatility of sulfonamide chemistry in drug development (Rahman et al., 2014).

Potential Therapeutic Applications

Sulfonamides have shown promise in various therapeutic areas beyond their traditional antibacterial use. For example, research on novel sulfonamide derivatives incorporating benzodioxane and acetamide moieties revealed significant enzyme inhibitory activity, suggesting their potential in treating diseases related to enzyme dysfunction (Abbasi et al., 2019). Moreover, sulfonamides have been investigated for their antimicrobial and antioxidant activities, indicating their broad spectrum of possible therapeutic applications (Badgujar, More, & Meshram, 2018).

Molecular Structural Analysis

The structural analysis of sulfonamide compounds provides insights into their pharmacological potential. A study on the synthesis and X-ray structural characterization of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, for example, offered valuable data on the molecule's stability and reactivity, which is crucial for drug design (Sarojini et al., 2012).

properties

IUPAC Name |

N-(oxolan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c14-19(15,13-9-3-4-16-8-9)10-1-2-11-12(7-10)18-6-5-17-11/h1-2,7,9,13H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLOXCRZALQGKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2441162.png)

![3-[[2-(Trifluoromethyl)benzoyl]amino]-2-[[[2-(trifluoromethyl)benzoyl]amino]methyl]propanoic acid](/img/structure/B2441168.png)

![3-(4-methylbenzyl)-6-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2441169.png)

![4-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}morpholine](/img/structure/B2441172.png)

![2,4-dichloro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2441179.png)

![N-(2-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2441181.png)

![(E)-3-(4-chloroanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2441184.png)